molecular formula C5H10N4S2 B12177165 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- CAS No. 2113-72-6

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-

Cat. No.: B12177165
CAS No.: 2113-72-6
M. Wt: 190.3 g/mol
InChI Key: QLJIUOJUGAWXDA-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is a chemical compound with the molecular formula C7H14N4S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves several steps. One common method includes the reaction of hydrazine with carbon disulfide, followed by the addition of propenyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Properties

CAS No.

2113-72-6

Molecular Formula

C5H10N4S2

Molecular Weight

190.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C5H10N4S2/c1-2-3-7-5(11)9-8-4(6)10/h2H,1,3H2,(H3,6,8,10)(H2,7,9,11)

InChI Key

QLJIUOJUGAWXDA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=S)N

Origin of Product

United States

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